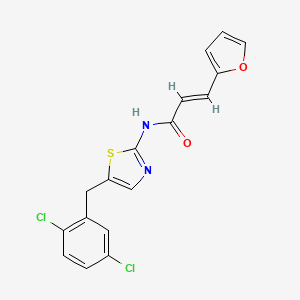

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2S/c18-12-3-5-15(19)11(8-12)9-14-10-20-17(24-14)21-16(22)6-4-13-2-1-7-23-13/h1-8,10H,9H2,(H,20,21,22)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUDOEIPTWPTBE-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dichlorobenzylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism.

Coupling with Furan-2-ylacrylic Acid: The thiazole derivative is then coupled with furan-2-ylacrylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step forms the acrylamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acrylamide moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and furan rings facilitate binding to active sites, while the acrylamide moiety can form covalent bonds with nucleophilic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Structural Differences and Implications

Core Heterocycle :

- The target compound uses a thiazole core, while analogs like 7c () employ a 1,3,4-thiadiazole . Thiadiazoles often exhibit enhanced metabolic stability but may reduce solubility compared to thiazoles .

- Compound 31 () shares the thiazole core but replaces the acrylamide with a propanamide linker, likely reducing conformational rigidity and target affinity .

Replacement of furan with thiophene (e.g., DM497 in ) alters electronic properties—thiophene’s sulfur atom enhances π-π stacking but may reduce metabolic stability due to oxidation susceptibility .

Biological Activity Trends: Chlorinated aromatic substituents (e.g., 3,4-dichlorophenyl in ) correlate with improved target binding in kinase inhibitors and antimicrobial agents, suggesting the target compound may share this advantage . Acrylamide vs. Propanamide: The α,β-unsaturated ketone in acrylamides (target compound) facilitates covalent binding to cysteine residues in targets like kinases, whereas propanamides (e.g., 31) rely on non-covalent interactions .

Biological Activity

(E)-N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving thiazole and furan derivatives. The synthesis typically involves the condensation of thiazole derivatives with furan-based acrylamides, often employing standard organic synthesis techniques such as refluxing in solvents or microwave-assisted methods.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

-

Cell Proliferation Assays : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung carcinoma). The results indicated significant cytotoxic effects with IC50 values demonstrating its efficacy in inhibiting cell growth.

These values suggest that the compound exhibits a stronger activity in two-dimensional cultures compared to three-dimensional cultures, indicating its potential for further development as an anticancer agent .

Cell Line IC50 Value (μM) Assay Type A549 6.75 ± 0.19 2D Assay HCC827 6.26 ± 0.33 2D Assay NCI-H358 6.48 ± 0.11 2D Assay - Mechanism of Action : The proposed mechanism involves the compound's ability to bind to DNA, particularly within the minor groove, which may disrupt replication and transcription processes in cancer cells. This binding affinity has been confirmed through molecular docking studies and fluorescence spectroscopy.

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial strains:

-

Testing Against Bacteria : Using broth microdilution methods, this compound was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated effective inhibition at low concentrations.

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 4 μg/mL Escherichia coli 8 μg/mL

Case Studies and Research Findings

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various derivatives of thiazole and furan compounds, including this compound. The study demonstrated that modifications to the thiazole moiety significantly influenced both anticancer and antimicrobial activities. For instance, compounds with additional halogen substitutions showed enhanced potency against specific cancer cell lines while maintaining acceptable toxicity profiles towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.